molecular formula C18H25N5O3S B1664604 N-{2-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-1,1-dimethylethyl}methanesulfonamide CAS No. 642473-62-9

N-{2-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-1,1-dimethylethyl}methanesulfonamide

Cat. No. B1664604
M. Wt: 391.5 g/mol
InChI Key: NVNWHRIYBUUBAJ-UHFFFAOYSA-N
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Description

“N-{2-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-1,1-dimethylethyl}methanesulfonamide” is a chemical compound . It is also known as a derivative of Urea . This compound has been identified as a potential candidate for COVID-19 treatment .


Synthesis Analysis

The synthesis of this compound involves the creation of amide and carbamate derivatives . The methods of making these compounds are part of the process of modulating the immune system and inducing cytokine biosynthesis in animals .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a chemical formula of C₂₁H₃₀N₆O₂ . It includes an imidazo[4,5-c]quinolin-1-yl group, which is part of a larger urea derivative structure .

Scientific Research Applications

Metal Mediated Inhibition and Methionine Aminopeptidase Inhibition

Quinolinyl sulfonamides, including N-(quinolin-8-yl)methanesulfonamide and N-(5-chloroquinolin-8-yl)methanesulfonamide, are identified as potent inhibitors of methionine aminopeptidase (MetAP). They show varied inhibitory potencies on different metal forms of Escherichia coli MetAP, and their inhibition depends on metal concentration. The inhibitors form a metal complex at the enzyme active site, emphasizing the role of defining in vitro conditions for evaluating MetAP inhibitors relevant to in vivo situations (Huang et al., 2006).

Synthesis and Metabolism Studies

Efficient syntheses of ethyl 4-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate and 10-(3,4-dimethoxyphenyl)-7,8-dimethoxy-2H-pyridazino[4,5-b]quinolin-1-one, metabolites of TAK-603, have been achieved. The use of methanesulfonyl as a protective group enabled a simpler synthetic route in high yield, demonstrating the versatility of these compounds in synthesis and metabolism studies (Mizuno et al., 2006).

Antiarrhythmic Activity

N-[4-[1-hydroxy-2-(4,5-dihydro-2-methyl-1H-imidazol-1-yl)ethyl]phenyl]methanesulfonamide hydrochloride, a novel analogue of the class III antiarrhythmic agent CK-1649, showed comparable in vitro activity in preventing ventricular tachycardia induced by programmed electrical stimulation in anesthetized dogs. This highlights its potential for antiarrhythmic applications (Lis et al., 1987).

Adrenoceptor Antagonist Activity

A series of disulfonamidobenzo[a]quinolizines, including N-((2 beta,11b alpha)-1,3,4,6,7,11b-Hexahydro-2H-benzo[a]quinolizin-2-yl)-N-[2-[(methylsulfonyl)amino]ethyl]methanesulfonamide, showed significant selectivity in favor of alpha 2- over alpha 1-adrenoceptor blockade, demonstrating their potential in adrenoceptor antagonist applications (Ward et al., 1989).

Synthesis of Chronic Renal Disease Agents

A convenient synthesis of chronic renal disease agents, such as trifluoro-N-[4-(3-oxo-3,5-dihydro-4H-1,4,8b-triazaacenaphthylen-4-yl)butyl]methanesulfonamide, has been developed. This illustrates the compound's significance in the synthesis of agents for treating chronic renal diseases (Ikemoto et al., 2000).

Synthesis of Imidazoquinolines and Quinoxalines

Efficient synthesis of N-heterocycle-fused quinoxalines, including pyrrolo[1,2-a]quinoxalines and indolo[1,2-a]quinoxalines, has been reported. This method is green and novel, utilizing dimethyl sulfoxide as both reactant and solvent, showcasing its application in the synthesis of complex heterocycles (Xie et al., 2017).

Immunomodulating and Antiviral Activities

S-28463, a representative of the imidazoquinoline class, demonstrated potent immunomodulating and antiviral activities in various models, highlighting its application in immunomodulation and antiviral therapy (Tomai et al., 1995).

Safety And Hazards

The safety and hazards associated with this compound are not detailed in the available sources. Given its potential use in medical applications, it would be subject to rigorous safety testing before use in humans .

Future Directions

The future directions for research on this compound could include further exploration of its potential use in the treatment of diseases, including viral and neoplastic diseases . Additionally, more detailed studies on its synthesis, molecular structure, chemical reactions, and physical and chemical properties could provide valuable insights .

properties

IUPAC Name

N-[1-[4-amino-2-(ethoxymethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-yl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O3S/c1-5-26-10-14-21-15-16(12-8-6-7-9-13(12)20-17(15)19)23(14)11-18(2,3)22-27(4,24)25/h6-9,22H,5,10-11H2,1-4H3,(H2,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNWHRIYBUUBAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NC2=C(N1CC(C)(C)NS(=O)(=O)C)C3=CC=CC=C3N=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(4-Amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-yl)methanesulfonamide

Synthesis routes and methods

Procedure details

1-(2-Amino-2-methylpropyl)-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinoline-4-amine (111 mg, 0.355 mmol) was dissolved in 5 mL of anhydrous CH2Cl2 and cooled to 0° C. under N2. To the stirred solution were added Et3N (99 μL, 0.71 mmol) and methanesulfonyl chloride (28 μL, 0.36 mmol) and the reaction was allowed to warm to ambient temperature overnight. The reaction mixture was then quenched by addition of saturated NaHCO3 solution (5 mL). The organic layer was separated and washed with H2O (2×5 mL) and brine, dried over Na2SO4 and concentrated under reduced pressure to give a tan foam. Purification by column chromatography (SiO2, 2.5%-5% MeOH/CHCl3) gave N-{2-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-1,1-dimethylethyl}methanesulfonamide (75 mg) as a white foam.
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
99 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-{2-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-1,1-dimethylethyl}methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-{2-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-1,1-dimethylethyl}methanesulfonamide
Reactant of Route 3
N-{2-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-1,1-dimethylethyl}methanesulfonamide
Reactant of Route 4
Reactant of Route 4
N-{2-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-1,1-dimethylethyl}methanesulfonamide
Reactant of Route 5
Reactant of Route 5
N-{2-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-1,1-dimethylethyl}methanesulfonamide
Reactant of Route 6
Reactant of Route 6
N-{2-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-1,1-dimethylethyl}methanesulfonamide

Citations

For This Compound
2
Citations
DM Hammerbeck, GR Burleson, CJ Schuller… - Antiviral research, 2007 - Elsevier
Toll-like receptors (TLR) detect conserved molecular patterns expressed by pathogens. Detection of the “molecular signature” for RNA viruses including influenza has been attributed to …
Number of citations: 90 www.sciencedirect.com
ДВ ГРИЕСГРАБЕР - 2009 - elibrary.ru
Изобретение относится к новому производному сульфонамидзамещенных имидазохинолинов, а именно к N-{2-[4-амино-2-(этоксиметил)-1Н-имидазо-[4, 5-с]-хинолин-1-ил]-1, …
Number of citations: 0 elibrary.ru

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